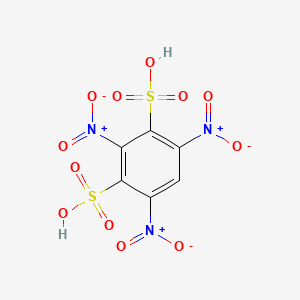
2,4,6-Trinitrobenzene-1,3-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trinitrobenzene-1,3-disulfonic acid is a nitroaryl oxidizing acid with the chemical formula C6H3N3O9S. It is known for its extreme oxidative properties and is used in various scientific research applications. This compound is highly sensitive and can undergo vigorous reactions, making it a subject of interest in both chemical and biological studies .
Preparation Methods
The synthesis of 2,4,6-Trinitrobenzene-1,3-disulfonic acid typically involves the nitration of benzene derivatives. One common method includes the use of nitric and sulfuric acids to introduce nitro groups into the benzene ring. The reaction is carried out at elevated temperatures to ensure complete nitration. Industrial production methods often involve similar nitration processes but on a larger scale, with careful control of reaction conditions to ensure safety and yield .
Chemical Reactions Analysis
2,4,6-Trinitrobenzene-1,3-disulfonic acid undergoes various types of chemical reactions, including:
Reduction: This compound can be reduced using reagents like tin, leading to the formation of amine derivatives.
Substitution: It can participate in substitution reactions where the nitro groups are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like tin. The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
2,4,6-Trinitrobenzene-1,3-disulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrobenzene-1,3-disulfonic acid involves its strong oxidative properties. It can neutralize peptide terminal amino groups, making it useful in biochemical assays. The compound’s interaction with biological systems, such as its ability to induce colitis, is linked to its oxidative stress-inducing capabilities .
Comparison with Similar Compounds
2,4,6-Trinitrobenzene-1,3-disulfonic acid can be compared with other nitroaryl compounds such as:
Picric acid: Another nitroaryl compound with strong oxidative properties, used in explosives and as a reagent in chemical analysis.
Trinitroanisole: Similar in structure but with different applications, primarily used in the production of dyes and explosives.
2,4,6-Trinitrobenzoic acid: Formed by the oxidation of trinitrotoluene, used in chemical synthesis and research.
The uniqueness of this compound lies in its dual functionality as both a strong oxidizing agent and a reagent for biochemical assays, making it versatile in various scientific fields.
Properties
CAS No. |
114562-81-1 |
|---|---|
Molecular Formula |
C6H3N3O12S2 |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
2,4,6-trinitrobenzene-1,3-disulfonic acid |
InChI |
InChI=1S/C6H3N3O12S2/c10-7(11)2-1-3(8(12)13)6(23(19,20)21)4(9(14)15)5(2)22(16,17)18/h1H,(H,16,17,18)(H,19,20,21) |
InChI Key |
QVNYLDMHFXSNFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
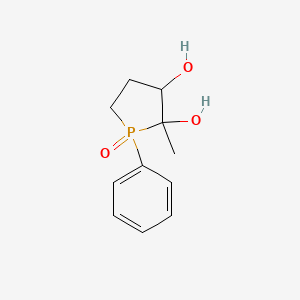
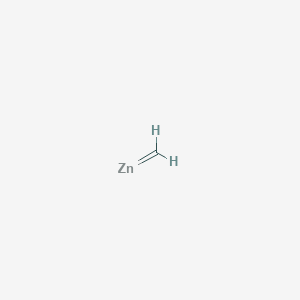
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)
![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)


![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran)](/img/structure/B14302884.png)
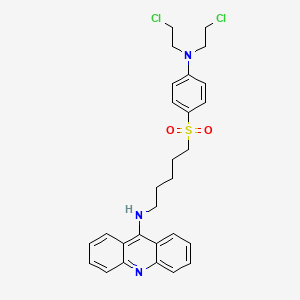
![Acetic acid;[3-(trifluoromethyl)phenyl]methanol](/img/structure/B14302901.png)
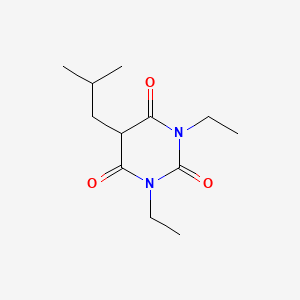
![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14302923.png)
